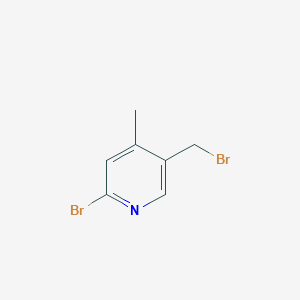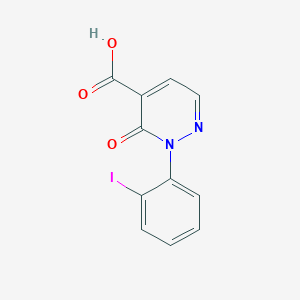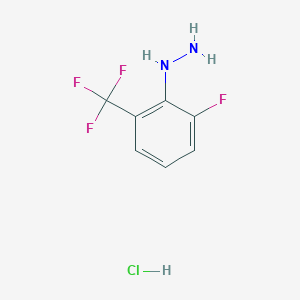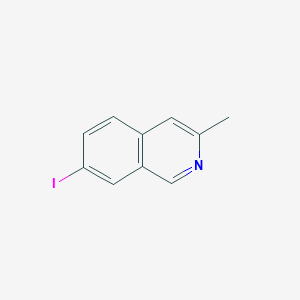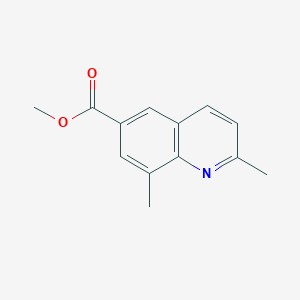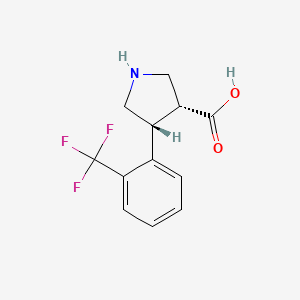
cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid: is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .
化学反応の分析
Types of Reactions: cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives .
科学的研究の応用
Chemistry: In chemistry, cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: Its trifluoromethyl group can enhance binding affinity and selectivity in biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .
作用機序
The mechanism of action of cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
cis-4-Fluoroproline: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
trans-4-Fluoroproline: Another fluorinated proline derivative with different stereochemistry.
cis-3,4-Diphenylpyrrolidine: A compound with a similar pyrrolidine ring but different substituents.
Uniqueness: The presence of the trifluoromethyl group in cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid imparts unique chemical and biological properties that distinguish it from other similar compounds. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it valuable in various applications .
特性
分子式 |
C12H12F3NO2 |
|---|---|
分子量 |
259.22 g/mol |
IUPAC名 |
(3R,4R)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H12F3NO2/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18/h1-4,8-9,16H,5-6H2,(H,17,18)/t8-,9-/m0/s1 |
InChIキー |
CDBDQHBPLLUGEZ-IUCAKERBSA-N |
異性体SMILES |
C1[C@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F |
正規SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



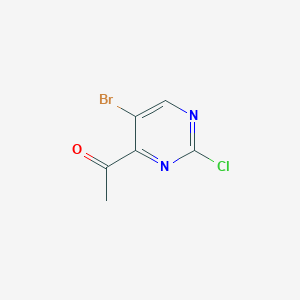
![5-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13668459.png)
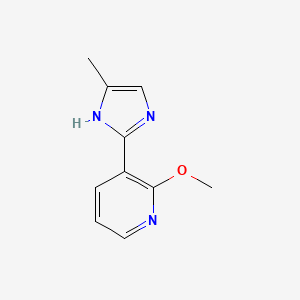

![6,8-Dichloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13668468.png)
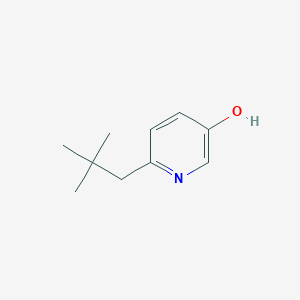
![5-(Methylsulfonyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13668470.png)

